N-(4-fluorophenyl)-2-nitrobenzamide
Overview
Description
N-(4-fluorophenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H9FN2O3 and its molecular weight is 260.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.05972032 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Applications
N-(4-fluorophenyl)-2-nitrobenzamide, as a derivative of nitrobenzamide, has been involved in various research applications, primarily focusing on the synthesis of new pharmaceutical compounds and their pharmacological properties. For instance, more than 200 new molecules, including nitrobenzamide derivatives, were synthesized under the leadership of M.D. Mashkovskii at VNC BAV. These efforts led to the development of original antiarrhythmic drugs like nibentan and niferidyl, both of which have been registered in the Ministry of Healthcare of the Russian Federation and included in the essential drugs list (Скачилова et al., 2019).
Anticonvulsant Activity
4-nitro-N-phenylbenzamides, closely related to this compound, have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds showed efficiency in the maximal electroshock-induced seizure test in mice, highlighting their potential as anticonvulsant agents (Bailleux et al., 1995).
Vibrational Spectroscopic Analysis and Molecular Docking
A study involving the vibrational spectroscopic analysis and molecular docking of N-(4-Bromophenyl)-4-nitrobenzamide, a compound structurally similar to this compound, revealed its potential for electro-optical applications and as an effective antibacterial drug. This research underscores the utility of such compounds in diverse fields, including material science and medicinal chemistry (Dwivedi & Kumar, 2019).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMADXPEJVVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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